4-Amino-3,7-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one
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Overview
Description
4-Amino-3,7-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique pyrrolo[2,3-b]pyridine core structure, which is known for its biological activity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3,7-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with various amines in the presence of a catalytic amount of hydrochloric acid . This reaction proceeds through nucleophilic substitution, leading to the formation of the desired pyrrolo[2,3-b]pyridine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Amino-3,7-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the amino and pyridine nitrogen positions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is typical.
Substitution: Various amines, alkyl halides, and acyl chlorides can be used under acidic or basic conditions.
Major Products
The major products of these reactions include N-oxides, hydrogenated derivatives, and substituted pyrrolo[2,3-b]pyridines, which can further be functionalized for specific applications.
Scientific Research Applications
4-Amino-3,7-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antitubercular agent. Derivatives of this compound have shown activity against Mycobacterium tuberculosis.
Cancer Research: Some derivatives are potent inhibitors of fibroblast growth factor receptors (FGFRs), making them candidates for cancer therapy.
Materials Science: The compound’s unique structure allows for its use in the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4-Amino-3,7-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one and its derivatives often involves interaction with specific molecular targets:
Antitubercular Activity: The compound inhibits key enzymes in the Mycobacterium tuberculosis metabolic pathway, disrupting bacterial growth and replication.
Cancer Therapy: As an FGFR inhibitor, it blocks the FGFR signaling pathway, which is crucial for cell proliferation and survival in various cancers.
Comparison with Similar Compounds
Similar Compounds
4-Amino-7H-pyrrolo[2,3-d]pyrimidine: Similar in structure but with a pyrimidine ring instead of a pyridine ring.
2-Amino-3,7-dihydro-2H-pyrrolo[2,3-d]pyrimidin-4-one: Another related compound with a pyrimidine core.
Uniqueness
4-Amino-3,7-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one is unique due to its specific substitution pattern and the presence of both amino and carbonyl functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
4-amino-1,3-dihydropyrrolo[2,3-b]pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c8-5-1-2-9-7-4(5)3-6(11)10-7/h1-2H,3H2,(H3,8,9,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VROFAIYTZZPFDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CN=C2NC1=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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